molecular formula C6H7Cl2NO B1590741 6-Chloro-2-hydroxymethylpyridine hydrochloride CAS No. 83782-89-2

6-Chloro-2-hydroxymethylpyridine hydrochloride

Cat. No. B1590741
CAS RN: 83782-89-2
M. Wt: 180.03 g/mol
InChI Key: UWYPNSMTFWTAIS-UHFFFAOYSA-N
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Description

6-Chloro-2-hydroxymethylpyridine hydrochloride is a chemical compound with the CAS Number: 83782-89-2 . It has a molecular weight of 180.03 . The compound is a light yellow to yellow powder or crystals .


Molecular Structure Analysis

The IUPAC name for this compound is (6-chloro-2-pyridinyl)methanol hydrochloride . The InChI code for this compound is 1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H .


Physical And Chemical Properties Analysis

The compound has a melting point of 137-140°C . It is stored in an inert atmosphere at 2-8°C . The physical form of the compound is solid .

Scientific Research Applications

Anticancer Research

6-Chloro-2-hydroxymethylpyridine hydrochloride has been explored in the synthesis of potential anticancer agents. Researchers have studied its derivatives, particularly in the context of their effects on the proliferation of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

Photophysical and Redox Properties

The compound has been used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized bipyridines, exhibiting important photophysical properties and redox behavior. These properties are significant in the field of inorganic chemistry, particularly in the context of luminescence and electrochemical studies (Neve et al., 1999).

Preparation Methods

There has been research into the preparation methods of 6-Chloro-2-chloromethylpyridine, a derivative of 6-Chloro-2-hydroxymethylpyridine hydrochloride. This research is significant for the development of efficient and scalable synthetic routes in organic chemistry (Barnes et al., 1982).

Coordination Chemistry

The coordination chemistry of 6-chloro-2-hydroxypyridine, a related compound, has been extensively studied. It has been used as a bridging ligand in various dimeric complexes with a range of metals, contributing to the understanding of metal-metal bonding in coordination complexes (Rawson & Winpenny, 1995).

DNA-Binding Properties

Research into the DNA-binding properties of ruthenium(II) complexes involving 6-hydroxydipyrido derivatives, closely related to 6-chloro-2-hydroxymethylpyridine hydrochloride, has been conducted. These studies are crucial for understanding the interaction of such complexes with biological molecules (Han et al., 2008).

Magnetic Properties

The magnetic properties of hexanuclear antiferromagnetic cobalt(II) wheels, involving 6-chloro-2-hydroxypyridine, have been explored. These studies provide insights into the magnetic coupling between metal ions, relevant in materials science (Ma et al., 2012).

Geroprotective Applications

There is evidence suggesting that derivatives of 6-chloro-2-hydroxymethylpyridine hydrochloride, such as 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, have potential geroprotective properties. These compounds have been shown to increase the lifespan in certain mouse models, indicating their relevance in aging research (Emanuel & Obukhova, 1978).

Tautomeric Equilibrium Studies

The equilibrium between different forms of 6-chloro-2-hydroxypyridine has been studied, providing valuable information for understanding chemical reactivity and stability in different environments (Parchment et al., 1991).

Synthesis of Antioxidants

There has been research on improving the synthesis process of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a compound with antioxidant properties. This research is significant for the pharmaceutical industry in developing efficient manufacturing processes (Xing-sheng, 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

(6-chloropyridin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO.ClH/c7-6-3-1-2-5(4-9)8-6;/h1-3,9H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYPNSMTFWTAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60516571
Record name (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-hydroxymethylpyridine hydrochloride

CAS RN

83782-89-2
Record name (6-Chloropyridin-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60516571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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